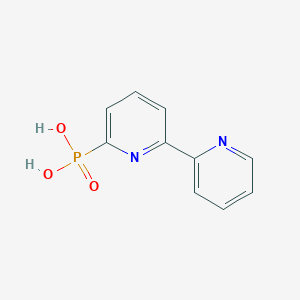
2,2'-Bipyridine-6-phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Bipyridine-6-phosphonic acid is a derivative of bipyridine, a heterocyclic compound consisting of two pyridine rings. This compound is notable for its ability to coordinate with metal ions, making it a valuable ligand in various chemical processes. Its unique structure, featuring a phosphonic acid group, enhances its binding properties and broadens its application spectrum in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine-6-phosphonic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This technique uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method employs organozinc compounds and halopyridines with a palladium catalyst.
Industrial Production Methods: Industrial production of 2,2’-Bipyridine-6-phosphonic acid often utilizes scalable versions of the above-mentioned coupling reactions. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Bipyridine-6-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridine N-oxides.
Reduction: Reduction reactions can convert it into dihydrobipyridine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various bipyridine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,2’-Bipyridine-6-phosphonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals for catalysis and material science.
Biology: The compound is used in the design of metal-based drugs and diagnostic agents.
Medicine: Its metal complexes are explored for therapeutic applications, including anticancer and antimicrobial agents.
Industry: It is utilized in the development of dye-sensitized solar cells and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2,2’-Bipyridine-6-phosphonic acid primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The phosphonic acid group enhances the stability and solubility of the metal complexes, making them more effective in their respective applications .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Lacks the phosphonic acid group, resulting in different binding properties.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination behavior.
2,2’-Bipyridine-6,6’-dicarboxylic acid: Contains carboxylic acid groups instead of phosphonic acid, leading to variations in solubility and reactivity.
Uniqueness: 2,2’-Bipyridine-6-phosphonic acid is unique due to its phosphonic acid group, which provides enhanced binding affinity and stability in metal complexes. This makes it particularly valuable in applications requiring robust and efficient coordination compounds .
Propiedades
Número CAS |
261367-25-3 |
|---|---|
Fórmula molecular |
C10H9N2O3P |
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
(6-pyridin-2-ylpyridin-2-yl)phosphonic acid |
InChI |
InChI=1S/C10H9N2O3P/c13-16(14,15)10-6-3-5-9(12-10)8-4-1-2-7-11-8/h1-7H,(H2,13,14,15) |
Clave InChI |
KHRGDPAXGBFKSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC(=CC=C2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-[Disulfanediyldi(2,1-phenylene)]di(2,2'-bipyridine)](/img/structure/B12571092.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)

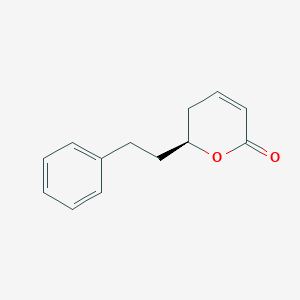

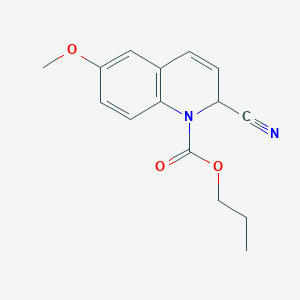
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
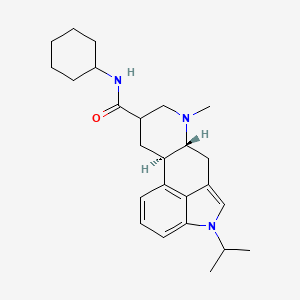
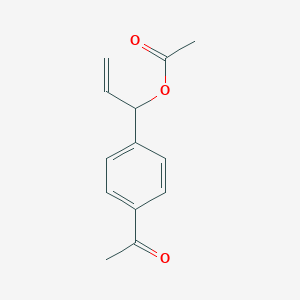
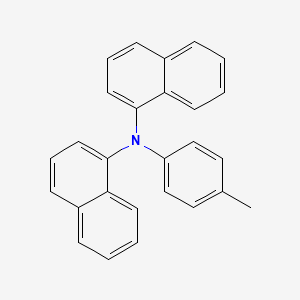
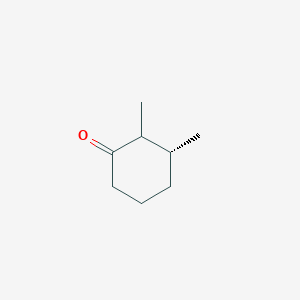
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
